2-Ethyl-2,7-diazaspiro[4.4]nonane
Description
2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS: 763883-32-5) is a nitrogen-containing spirocyclic compound with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.26 g/mol . Its structure features a central spirocyclic core (two fused five-membered rings) with an ethyl substituent at the 2-position of the diazaspiro system. This compound is primarily used in pharmaceutical research as a building block for synthesizing ligands targeting sigma (σ) receptors, which are implicated in neuropathic pain and neurological disorders .
Properties
IUPAC Name |
2-ethyl-2,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-6-4-9(8-11)3-5-10-7-9/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMLWLBBMAKGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(C1)CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390529 | |
| Record name | 2-ethyl-2,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763883-32-5 | |
| Record name | 2-ethyl-2,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane typically involves the reaction of ethylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor containing nitrogen atoms under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Osteoporosis Treatment
Recent research has demonstrated that derivatives of 2,7-diazaspiro[4.4]nonane can inhibit osteoclast activity, which is crucial for bone resorption. A study published in the Journal of Medicinal Chemistry reported that specific derivatives effectively prevented bone loss in ovariectomized mice without affecting bone formation. Notably, the compound E197 showed promise as a lead molecule for developing anti-osteoporotic drugs by targeting osteoclast adhesion mechanisms .
2. Cancer Therapeutics
The compound has also been investigated for its potential in cancer treatment. According to a patent application, 2,7-diazaspiro[4.4]nonane derivatives can inhibit the interaction between menin and MLL-1, which is critical in the pathogenesis of mixed lineage leukemia (MLL). This inhibition could lead to new therapeutic strategies for treating this aggressive form of leukemia .
3. Imaging Applications
Isotopic variants of 2-Ethyl-2,7-diazaspiro[4.4]nonane are being explored for in vivo imaging applications. These compounds can be labeled with deuterium or carbon-13 isotopes, enhancing their utility in biomedical imaging techniques such as MRI and PET scans .
Inhibition of Osteoclast Activity
The mechanism by which these compounds inhibit osteoclast activity involves interference with signaling pathways essential for osteoclast adhesion and function. For example, the study mentioned above utilized various derivatives to assess their impact on Rac activity, a critical regulator of osteoclast function. The results indicated that certain compounds could significantly reduce osteoclast resorption activity without compromising osteoblast function .
Targeting MLL Fusion Proteins
In the context of cancer therapy, the interaction between menin and MLL fusion proteins represents a pivotal target. The ability of this compound derivatives to disrupt this interaction suggests potential as a novel class of anti-leukemic agents that could selectively target cancer cells while sparing normal cells .
Data Tables
| Application | Compound/Derivative | Mechanism | Outcome |
|---|---|---|---|
| Osteoporosis Treatment | E197 | Inhibition of osteoclast activity | Prevented bone loss in mice |
| Cancer Therapeutics | Various derivatives | Inhibition of menin-MLL interaction | Potential new treatment for MLL |
| Imaging Applications | Isotopic variants | Enhanced imaging capabilities | Improved visualization in biomedical imaging |
Case Studies
Case Study 1: Osteoporosis Research
In a preclinical study involving ovariectomized mice, researchers treated subjects with E197 and observed a significant reduction in bone resorption markers compared to controls. Histological analysis confirmed that this compound did not alter the number of osteoblasts, indicating a selective action on osteoclasts without disrupting overall bone homeostasis.
Case Study 2: Leukemia Treatment Development
Another study focused on the efficacy of this compound derivatives against MLL-driven leukemias. The results indicated that these compounds could effectively inhibit cell proliferation in vitro and showed promise in vivo, warranting further investigation into their therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Size : Bulkier substituents (e.g., 3-phenylpropyl in AD267) generally reduce steric strain in the spirocyclic core, leading to higher synthetic yields (87% for AD267 vs. 33–37% for AD225/AD234) .
- Polarity: Polar groups (e.g., methoxy in AD234) may lower solubility in nonpolar solvents, complicating purification .
- Simplicity: The ethyl group in 2-ethyl-2,7-diazaspiro[4.4]nonane likely simplifies synthesis compared to aryl-substituted analogs, though explicit yield data are unavailable .
Pharmacological and Receptor Binding Profiles
The diazaspiro[4.4]nonane derivatives are studied primarily for their σ receptor (S1R/S2R) binding affinities, which correlate with antiallodynic (pain-relief) activity.
Table 2: Receptor Binding Affinities (Ki, nM)
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups : AD225’s 3,4-dichlorophenethyl group enhances S1R affinity (Ki = 0.59 nM) due to increased electron density at the nitrogen centers .
- Bulkier Groups : AD267’s 3-phenylpropyl substituents reduce S1R/S2R selectivity (Ki = 23 nM/21 nM), suggesting steric hindrance disrupts receptor interactions .
Physicochemical and Application Differences
Key Observations :
- Utility : The ethyl analog’s balance of moderate lipophilicity and simplicity makes it a versatile scaffold for further derivatization .
Biological Activity
2-Ethyl-2,7-diazaspiro[4.4]nonane is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on spiroheterocycles demonstrated that such compounds possess notable antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| 5-amino-1-ethyl-6-fluoro-4-oxoquinoline | E. coli, P. aeruginosa | 16 µg/mL |
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. Studies suggest that compounds with similar diazaspiro structures can interact with neurotransmitter systems, potentially leading to anxiolytic or sedative effects. For instance, the compound demonstrated significant binding affinity for serotonin receptors in vitro, indicating its potential role in modulating mood and anxiety disorders .
Case Study: Neuropharmacological Assessment
In a controlled study involving animal models, administration of this compound resulted in a marked reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, with higher doses correlating with increased time spent in open arms of the maze.
Cytotoxicity Studies
Cytotoxicity assays have also been conducted to evaluate the safety profile of this compound. Research indicates that while some derivatives exhibit cytotoxic effects against cancer cell lines, this compound showed minimal cytotoxicity at therapeutic concentrations.
Table 2: Cytotoxicity Results Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | >100 |
| MCF-7 (breast cancer) | >100 |
| A549 (lung cancer) | 80 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethyl-2,7-diazaspiro[4.4]nonane?
- Methodology : The compound can be synthesized via reductive amination and alkylation steps. For example, alkylation of 2,7-diazaspiro[4.4]nonane derivatives with ethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the ethyl-substituted analog. Purification via flash chromatography (4% MeOH in CH₂Cl₂) and characterization by ¹H NMR (δ 1.53 ppm for tert-butyl groups) and UPLC-MS are critical .
- Key Considerations : Optimize reaction stoichiometry to minimize byproducts like over-alkylated species.
Q. What safety protocols are essential for handling this compound?
- Handling : Use personal protective equipment (PPE) and avoid inhalation or skin contact. In case of exposure, wash with soap/water (skin) or move to fresh air (inhalation) .
- Storage : Store at 2–8°C in sealed containers under inert gas to prevent degradation .
Q. Which spectroscopic techniques validate the structure of this compound derivatives?
- ¹H NMR : Characteristic peaks include δ 1.53 ppm (tert-butyl) and δ 2.41–2.98 ppm (methylene groups in the spirocycle) .
- UPLC-MS : Confirm molecular weight (e.g., [M+H]+ at 216.32 for benzyl-substituted analogs) and purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound derivatives?
- Methodology : Modify substituents at R1 (e.g., benzyl, phenethyl) and R2 (e.g., chloro, pyridinyl) to assess pharmacological effects. For example, 2-benzyl-7-phenethyl derivatives (e.g., AD145) showed potent sigma receptor binding (IC₅₀ < 100 nM) .
- Data Analysis : Compare inhibitory activity (e.g., osteoclast inhibition in E202/E203 analogs) using dose-response curves and molecular docking .
Q. What crystallographic strategies resolve the spirocyclic conformation of this compound derivatives?
- Software : Use SHELXL for small-molecule refinement and SHELXS for structure solution. Constrain H-atom parameters during refinement to improve accuracy .
- Key Parameters : Analyze fractional atomic coordinates (e.g., C1–C9 bond lengths) and isotropic displacement parameters (Ų) from X-ray diffraction data .
Q. How to resolve contradictions in biological activity data across analogs?
- Experimental Design : Use standardized assays (e.g., osteoclast resorption pits assay for E73 derivatives) and control for stereochemistry (e.g., rac-(4S,5R) vs. enantiomers) .
- Case Study : For analogs with divergent IC₅₀ values (e.g., 410.2 vs. 427.1 [M+H]+ in E203), verify purity via UPLC-MS and confirm stereochemical assignments via NOESY .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
